molecular formula C16H14Cl2O3 B1348953 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 568556-77-4

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No. B1348953
CAS RN: 568556-77-4
M. Wt: 325.2 g/mol
InChI Key: YYKGJSYGQDBZLW-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Functionalization

Research shows that derivatives similar to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde are involved in chemical synthesis and functionalization. For instance, the reduction of aldehyde groups in analogous compounds leads to the creation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. These compounds show increased photostability when certain substituents are replaced, indicating their potential in material science and chemical engineering (Arsenyev et al., 2016).

Catalytic Applications

The compounds closely related to this compound have been used in various catalytic processes. Notably, a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization has been developed for the transformation of disubstituted 4-cresols and other related compounds into aromatic carbonyl compounds. This copper-catalyzed atmospheric oxidation process is expected to have significant value for both fundamental research and practical applications due to its simplicity and environmental friendliness (Jiang et al., 2014).

Crystallographic and Structural Studies

Crystallographic studies of methoxybenzaldehyde oxime derivatives, closely related to this compound, reveal different conformations and hydrogen-bonding patterns. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Gomes et al., 2018).

Pharmaceutical and Biological Research

While focusing away from drug use and dosage, it's worth noting that the structural analogs of this compound have been involved in the synthesis of various compounds with potential pharmaceutical applications. For example, the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have been conducted, indicating the role of similar structures in developing pharmaceutical agents (Bi, 2015).

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKGJSYGQDBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352782
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

568556-77-4
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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